1-(4-(Trifluoromethyl)phenyl)propan-2-one

Description

Contextualization of 1-(4-(Trifluoromethyl)phenyl)propan-2-one within Fluorinated Organic Compounds Research

The introduction of fluorine and fluorine-containing groups into organic molecules can profoundly alter their physical, chemical, and biological properties. The trifluoromethyl (-CF3) group, in particular, is a cornerstone of modern medicinal and materials chemistry. ncats.io Its strong electron-withdrawing nature and significant lipophilicity can enhance a molecule's metabolic stability and its ability to cross biological membranes. evitachem.com

This compound is an archetypal example of a molecule featuring a trifluoromethyl group attached to an aromatic system. This substitution deactivates the aromatic ring, influencing its reactivity. nih.gov The presence of the -CF3 group is a well-established strategy in drug design to improve pharmacokinetic profiles by blocking metabolic pathways. nih.gov Therefore, this compound serves as a key building block and a subject of study within the broader effort to create novel fluorinated materials and pharmacologically active agents. biosynth.com

Significance in Contemporary Chemical and Biological Sciences

The scientific importance of this compound is demonstrated through its application in specialized areas of synthetic chemistry. Notably, it is utilized as a precursor in the preparation of highly congested carbazoyl-derived P,N-type phosphine (B1218219) ligands. chemicalbook.com These ligands are instrumental in palladium-catalyzed acetone (B3395972) monoarylation reactions, a sophisticated method for forming carbon-carbon bonds. chemicalbook.com

From a biological perspective, while direct extensive biological activity data for this specific compound is not widely published, the trifluoromethyl ketone (TFMK) moiety it contains is of great interest. TFMKs are recognized as effective mimics of the tetrahedral transition states in the enzymatic hydrolysis of esters and amides, making them valuable structures for the design of enzyme inhibitors. The trifluoromethylphenyl motif itself is found in compounds investigated as potent and selective inhibitors of the mammalian target of rapamycin (B549165) (mTOR), a key regulator of cell growth and proliferation implicated in cancer. nih.gov High-throughput screening assays have been conducted on this compound to assess its broader bioactivity, though specific potent activities have not been highlighted in public databases.

Overview of Research Trajectories for Arylpropanone Derivatives

Arylpropanone derivatives, the chemical class to which this compound belongs, are a focal point of diverse research programs. These compounds are versatile intermediates in organic synthesis and are frequently used to construct more complex, biologically active molecules. evitachem.com

One major research trajectory involves their use in the synthesis of chalcones, which are precursors to flavonoids and exhibit a wide range of biological activities, including anti-inflammatory and antitumor effects. The core structure of an arylpropanone is often condensed with aromatic aldehydes to produce these valuable compounds. Furthermore, arylpiperazine derivatives, which can be synthesized from arylpropanone precursors, are extensively studied for their potential as anticancer agents and for their activity on the central nervous system. mdpi.com Research also extends to modifying natural products, such as oleanolic acid and steroids, with arylidene derivatives (often prepared from aryl ketones) to create novel anti-inflammatory and anticancer agents. nih.govmdpi.com The propargylamine (B41283) moiety, another structure that can be related to or combined with arylpropanone frameworks, is also a significant area of drug discovery. nih.gov

Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 713-45-1 | synquestlabs.com |

| Molecular Formula | C₁₀H₉F₃O | synquestlabs.com |

| Molecular Weight | 202.17 g/mol | ncats.io |

| IUPAC Name | 1-[4-(trifluoromethyl)phenyl]propan-2-one | ncats.io |

| Synonyms | Methyl 4-(trifluoromethyl)benzyl ketone | ncats.io |

| Physical Form | Sticky Oil to Solid | sigmaaldrich.com |

| Storage Temperature | Refrigerator (2-8°C) | sigmaaldrich.com |

| Predicted XlogP | 2.4 | uni.lu |

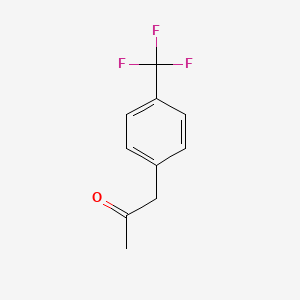

Structure

3D Structure

Propriétés

IUPAC Name |

1-[4-(trifluoromethyl)phenyl]propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O/c1-7(14)6-8-2-4-9(5-3-8)10(11,12)13/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIPDPUXNQIWJLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=CC=C(C=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80494044 | |

| Record name | 1-[4-(Trifluoromethyl)phenyl]propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80494044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

713-45-1 | |

| Record name | 1-[4-(Trifluoromethyl)phenyl]propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80494044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[4-(trifluoromethyl)phenyl]propan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-[4-(Trifluoromethyl)phenyl]-2-propanone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7H76NK2U26 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 1-(4-(Trifluoromethyl)phenyl)propan-2-one

Several methods have been established for the synthesis of this compound, utilizing a range of starting materials and reaction types.

The Wacker-Tsuji oxidation is a palladium-catalyzed process that converts terminal olefins into methyl ketones. organic-chemistry.orgresearchgate.net This reaction can be applied to the synthesis of this compound starting from 4-(trifluoromethyl)allylbenzene. The reaction typically employs a palladium(II) catalyst, such as palladium(II) acetate (B1210297) or palladium(II) chloride, in the presence of a co-catalyst like a copper salt, which facilitates the reoxidation of the palladium catalyst. Molecular oxygen often serves as the terminal oxidant. organic-chemistry.orgorganic-chemistry.org

The general mechanism involves the coordination of the alkene to the palladium(II) center, followed by nucleophilic attack of water on the activated alkene to form a palladium-carbon bond. Subsequent β-hydride elimination and reductive elimination yield the ketone product and a reduced palladium(0) species. organic-chemistry.org Recent advancements have explored ligand-free systems and alternative oxidants to enhance the efficiency and applicability of this method. organic-chemistry.org A photocatalytic variation of the Wacker-Tsuji oxidation has also been developed, utilizing blue LED light for the aerobic oxidation of allylarenes. researchgate.net

Table 1: Conditions for Wacker-Tsuji Oxidation of Styrenes This table is representative of general conditions and may not be specific to the synthesis of this compound.

| Catalyst | Co-catalyst / Oxidant | Solvent | Temperature | Yield |

| Pd(OAc)₂ | O₂ / TFA | DMSO/H₂O | 70°C | Good to Excellent organic-chemistry.org |

| PdCl₂(MeCN)₂ | O₂ / [Acr-Mes]ClO₄ (Photosensitizer) | H₂O/MeCN | Room Temp | Good researchgate.net |

Chemoenzymatic Approaches for Arylpropanone Generation

Chemoenzymatic synthesis combines chemical and enzymatic steps to achieve transformations that can be challenging by purely chemical means. nih.gov While specific chemoenzymatic routes to this compound are not extensively detailed in the provided results, the general principles can be applied. For instance, an enzymatic process could be used to create a chiral precursor, which is then chemically converted to the target ketone. Biocatalytic methods, such as the hydration of the corresponding allylbenzene (B44316) using enzymes, could offer a green and selective alternative to traditional chemical methods.

Another synthetic approach starts with 4-(trifluoromethyl)phenylacetic acid. oakwoodchemical.comsigmaaldrich.com This method typically involves the conversion of the carboxylic acid to a more reactive species, which can then be reacted with an organometallic reagent to form the ketone. For example, the acid can be converted to its corresponding acid chloride or ester. Reaction of this activated intermediate with an organometallic reagent like methyllithium (B1224462) or a methyl Grignard reagent, followed by an aqueous workup, would yield this compound. Care must be taken to control the reaction conditions to prevent the over-addition of the organometallic reagent, which would lead to the formation of a tertiary alcohol.

Exploration of Alternative Synthetic Pathways for Related 1-Arylpropan-2-ones

The synthetic methods described above can often be generalized to produce a variety of 1-arylpropan-2-ones with different substituents on the aromatic ring.

A general and convenient synthesis for a series of 1-aryl-2-propanones utilizes aromatic amines as starting materials. researchgate.net This approach involves the diazotization of the aromatic amine, followed by an improved Meerwein arylation reaction under mild conditions. researchgate.netnih.gov The generated aryl diazonium salt reacts with an appropriate alkene, like isopropenyl acetate or methyl vinyl ketone, in the presence of a catalyst to form the corresponding 1-arylpropan-2-one. researchgate.net This method is efficient for producing aryl-propanones with various substituting groups. Recent developments in this area include metal-free and photoredox-catalyzed versions of the Meerwein arylation. researchgate.netbris.ac.uk

Table 2: Examples of Meerwein Arylation for Ketone Synthesis This table illustrates the versatility of the Meerwein arylation and is not exhaustive.

| Aromatic Amine | Alkene | Catalyst | Product Type |

| Substituted Anilines | Isopropenyl Acetate | Iron or Tin/Tin Chloride researchgate.net | α-Aryl Methyl Ketones researchgate.net |

| Substituted Anilines | Methyl Vinyl Ketone | Iron Powder researchgate.net | β-Aryl Methyl Ketones researchgate.net |

| Aryl Diazonium Salts | Styrenes | [Ru(bpy)₃]Cl₂ (Photocatalyst) bris.ac.uk | Amino-arylated Products bris.ac.uk |

Stereoselective Synthesis of Chiral 1-Arylpropan-2-amine Derivatives

The conversion of the prochiral ketone, this compound, into chiral 1-arylpropan-2-amine derivatives is a crucial step in the synthesis of many biologically active molecules. Achieving high stereoselectivity in this transformation is paramount. Biocatalysis, particularly the use of transaminases, has become a preferred method for this asymmetric synthesis due to its high enantioselectivity and environmentally benign nature. researchgate.netnih.gov

Amine transaminases (ATAs) are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone acceptor. nih.govresearchgate.net This process allows for the direct and highly stereoselective synthesis of chiral amines from prochiral ketones. Both (R)- and (S)-selective transaminases are available, enabling access to either enantiomer of the desired amine product. researchgate.net

The reaction equilibrium can sometimes be unfavorable; however, various strategies have been developed to drive the reaction to completion. nih.gov These include using a large excess of the amine donor (such as isopropylamine), or employing a "smart" amine donor like ortho-xylylenediamine, whose corresponding aldehyde byproduct is removed from the equilibrium through polymerization. nih.gov Another effective method is to use a multi-enzyme cascade system, where a second enzyme removes the ketone byproduct of the amino donor. tdx.cat For example, coupling the transaminase reaction with a pyruvate (B1213749) decarboxylase can effectively shift the equilibrium by converting the pyruvate byproduct to acetaldehyde (B116499) and CO₂. tdx.cat

The application of transaminases has been successfully demonstrated for the synthesis of a variety of chiral 1-arylpropan-2-amines with excellent conversions and enantiomeric excess (ee) often exceeding 99%. researchgate.netresearchgate.net

Table 3: Biocatalytic Asymmetric Synthesis of Chiral Amines using Transaminases

| Substrate | Transaminase Type | Amine Donor | Conversion (%) | Enantiomeric Excess (ee %) |

| Prochiral Ketone | (R)-selective | Isopropylamine | >99 | >99 |

| Prochiral Ketone | (S)-selective | Isopropylamine | >99 | >99 |

| 1-Indanone | (R)-selective | o-Xylylenediamine | High | >99 |

This table provides illustrative data on the effectiveness of transaminases in the stereoselective synthesis of chiral amines from prochiral ketones. nih.govresearchgate.netresearchgate.net

Chemical Reactivity and Derivatization Strategies

Transformations Involving the Ketone Moiety

The ketone functional group is the most reactive site for many common organic transformations, allowing for both reductive and oxidative modifications.

The carbonyl group of 1-(4-(trifluoromethyl)phenyl)propan-2-one can be readily reduced to form the corresponding secondary alcohol or converted into an amine through reductive amination.

Alcohol Formation: The reduction of the ketone to 1-(4-(trifluoromethyl)phenyl)propan-2-ol (B13597338) is typically achieved using standard hydride reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a common and effective reagent for this transformation, selectively reducing the ketone in the presence of the trifluoromethyl-substituted aromatic ring. The reaction is generally performed in alcoholic solvents such as methanol (B129727) or ethanol.

Amine Formation: Reductive amination, also known as reductive alkylation, is a powerful method for forming C-N bonds and is a key reaction for this compound. wikipedia.orglibretexts.org This process involves the initial reaction of the ketone with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. wikipedia.orglibretexts.org The choice of reducing agent is crucial for the success of this one-pot reaction. Common reagents include:

Sodium cyanoborohydride (NaBH₃CN): This reagent is particularly effective because it is stable under the mildly acidic conditions (pH ~6-7) that favor imine formation and selectively reduces the protonated iminium ion over the starting ketone. harvard.edumasterorganicchemistry.com

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃): A milder and less toxic alternative to NaBH₃CN, STAB is highly effective for reductive aminations of a wide range of ketones and amines. harvard.educommonorganicchemistry.com

Sodium borohydride (NaBH₄): While capable of reducing the ketone directly, NaBH₄ can be used in a two-step process where the imine is allowed to form completely before the reducing agent is added. commonorganicchemistry.comnewdrugapprovals.orggoogle.com

The presence of the electron-withdrawing trifluoromethyl group can influence the reactivity of the ketone compared to its non-fluorinated analogue, 1-phenylpropan-2-one, a factor that must be considered when optimizing reaction conditions. google.com This reactivity is critical in the synthesis of various amine derivatives.

The structure of this compound, specifically being a methyl ketone, makes it an ideal substrate for the haloform reaction. youtube.comwikipedia.org This reaction provides a direct pathway to convert the methyl ketone into a carboxylic acid with one less carbon atom, yielding the valuable synthetic intermediate, 4-(trifluoromethyl)phenylacetic acid. wikipedia.orgnih.gov

The haloform reaction proceeds in the presence of a base and a halogen (chlorine, bromine, or iodine). wikipedia.orgbyjus.com The mechanism involves three key stages:

Enolate Formation and Halogenation: The base abstracts an acidic α-proton from the methyl group to form an enolate, which then attacks the diatomic halogen. This process is repeated twice more, with each successive halogenation increasing the acidity of the remaining α-protons, until a trihalomethyl ketone intermediate is formed. youtube.combyjus.com

Nucleophilic Attack: A hydroxide (B78521) ion attacks the carbonyl carbon of the trihalomethyl ketone. byjus.com

Cleavage: The carbonyl double bond reforms, leading to the cleavage of the C-C bond and the departure of the trihalomethyl anion (⁻CX₃), which is a good leaving group due to the inductive stabilization from the three halogen atoms. This step forms 4-(trifluoromethyl)phenylacetic acid. An acid-base reaction between the carboxylic acid and the basic trihalomethyl anion then yields the final carboxylate and a haloform (CHX₃), such as chloroform, bromoform, or iodoform (B1672029). youtube.combyjus.com Subsequent acidic workup protonates the carboxylate to give the final carboxylic acid product. youtube.com

The iodoform test, which uses iodine, is a classic qualitative test for methyl ketones, as the iodoform (CHI₃) product is a distinct yellow precipitate. wikipedia.orgyoutube.com

Reactions of the Trifluoromethylphenyl Unit

The trifluoromethyl group is known for its high stability and strong electron-withdrawing nature, which significantly influences the reactivity of the aromatic ring. youtube.com

The trifluoromethyl group is generally considered to be chemically inert and highly resistant to nucleophilic substitution due to the exceptional strength of the carbon-fluorine bond. acs.orgrsc.org Direct displacement of a fluoride (B91410) ion from the CF₃ group by a nucleophile is extremely difficult and does not occur under standard nucleophilic substitution conditions.

However, the transformation of an aryl-CF₃ group into an aryl-COOH group (a formal hydrolysis) can be achieved under harsh reaction conditions. This conversion typically requires strong mineral acids at elevated temperatures. acs.org For instance, the hydrolysis of trifluoromethyl groups has been accomplished using fuming sulfuric acid, sometimes in the presence of boric acid. rsc.orgnih.gov The reaction proceeds via protonation of the fluorine atoms, leading to the formation of carbocationic intermediates. researchgate.netnih.gov Similarly, certain strong basic conditions can also facilitate the hydrolysis of activated trifluoromethyl groups. acs.orgthieme-connect.com While these transformations are possible, they require forcing conditions that are often incompatible with other sensitive functional groups, underscoring the general stability of the trifluoromethylphenyl unit. rsc.org

Utility as a Synthetic Intermediate and Building Block

This compound and its isomers are valuable building blocks in the synthesis of more complex molecules, particularly in the pharmaceutical industry. chemicalbook.comsynquestlabs.com

The utility of this class of compounds is well-exemplified by the synthesis of fenfluramine (B1217885) and its derivatives. Fenfluramine, which is N-ethyl-1-(3-(trifluoromethyl)phenyl)propan-2-amine, is synthesized directly from the meta-isomer of the title compound, 1-(3-(trifluoromethyl)phenyl)propan-2-one. newdrugapprovals.orggoogle.comnih.gov The synthesis is a straightforward and widely documented reductive amination reaction. newdrugapprovals.orggoogle.com

The key synthetic step involves reacting 1-(3-(trifluoromethyl)phenyl)propan-2-one with ethylamine (B1201723) (or a salt thereof) in the presence of a reducing agent like sodium borohydride to yield fenfluramine. newdrugapprovals.orggoogle.comgoogleapis.com This transformation highlights the importance of trifluoromethylated phenylpropanones as key intermediates for accessing a class of pharmaceutically active amphetamine derivatives. nih.gov The 4-(trifluoromethyl) isomer serves as a building block for analogous structures and other complex molecular targets. chemicalbook.comsynquestlabs.com

Role in the Assembly of Complex Fluorinated Organic Architectures

The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry and materials science. The compound this compound serves as a valuable and versatile building block in this endeavor. Its structure, featuring a reactive ketone functionality, an adjacent activatable methylene (B1212753) group, and a stable trifluoromethylphenyl moiety, allows it to be a key precursor in the synthesis of diverse and complex fluorinated heterocyclic systems. These heterocycles are classes of organic compounds that are of significant interest due to their prevalence in pharmaceuticals and agrochemicals. researchgate.netresearchgate.net

The reactivity of this ketone can be channeled through several synthetic pathways to construct larger molecular frameworks. For instance, it can be a starting point for creating more elaborate reactive intermediates, such as fluorinated α,β-unsaturated ketones or α-diazoketones. These intermediates are primed for participation in powerful bond-forming reactions, including cycloadditions and multicomponent reactions. researchgate.netrsc.org

Cycloaddition Reactions: The ketone can be converted into derivatives suitable for cycloaddition reactions, which are efficient methods for constructing ring systems with high stereochemical control. For example, α-trifluoromethyl-α-diazoketones, which can be prepared from precursors like this compound, undergo cobalt(II)-mediated cycloaddition with isothiocyanates. This process yields highly functionalized 4-trifluoromethylated 2-imino-1,3-oxathioles, demonstrating a modular approach to novel heterocyclic structures. rsc.org Similarly, related fluorinated ketones can engage in [3+2] cycloadditions to form five-membered sulfur-containing heterocycles (thiolanes), which are important structural motifs. researchgate.netmdpi.com

Multicomponent and Cascade Reactions: The compound is an ideal scaffold for one-pot multicomponent reactions, where multiple starting materials are combined to form a complex product in a single step, enhancing synthetic efficiency. A parallel strategy involves the microwave-assisted, Sonogashira-type cross-coupling of a related precursor, 5-chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde, with various alkynes and an amine. nih.gov This reaction assembles substituted 1-phenyl-3-trifluoromethyl-1H-pyrazolo[4,3-c]pyridines, showcasing how the trifluoromethyl-bearing aromatic core can be integrated into sophisticated fused heterocyclic systems. nih.gov Furthermore, cascade reactions, such as the silver-catalyzed intramolecular aminofluorination of alkynes derived from similar building blocks, provide an efficient route to fluorinated isoquinolines. nih.gov

The following table summarizes the utility of this ketone as a precursor in synthesizing complex fluorinated molecules.

Table 1: Synthesis of Complex Fluorinated Architectures

| Target Architecture | Key Intermediate Type | Reaction Type | Reference |

|---|---|---|---|

| 4-Trifluoromethyl-2-imino-1,3-oxathioles | α-Trifluoromethyl-α-diazoketone | Cycloaddition | rsc.org |

| Trifluoromethyl-substituted Thiolanes | Fluorinated α,β-unsaturated ketone | [3+2] Cycloaddition | researchgate.netmdpi.com |

| Trifluoromethyl-substituted Pyrazolo[4,3-c]pyridines | Trifluoromethylpyrazole-carbaldehyde | Multicomponent Reaction | nih.gov |

| Fluorinated Isoquinolines | o-Alkynylphenyl-trifluoro-methyl ketones | Cascade Reaction | nih.gov |

These examples underscore the role of this compound and its close derivatives as foundational synthons for accessing structurally diverse and functionally rich fluorinated organic molecules.

Application in Ligand Preparation for Catalytic Systems

Beyond its use in constructing complex molecular frameworks, this compound is a key starting material for the synthesis of specialized ligands used in homogeneous catalysis. Ligands are crucial components of organometallic catalysts, as they coordinate to a central metal atom and precisely tune its electronic and steric properties, thereby controlling the catalyst's activity, selectivity, and stability. researchgate.net

A significant application of this ketone is in the preparation of highly congested P,N-type phosphine (B1218219) ligands. Specifically, this compound is used to synthesize a carbazoyl-derived phosphine ligand. chemicalbook.com This type of ligand contains both a phosphorus (P) and a nitrogen (N) atom positioned to coordinate with a metal center, creating a robust bidentate chelate. The presence of the bulky 4-(trifluoromethyl)phenyl group, originating from the starting ketone, imparts specific steric properties to the ligand.

This P,N ligand has been successfully employed in palladium-catalyzed cross-coupling reactions. The resulting palladium complex exhibits notable catalytic activity for the monoarylation of acetone (B3395972), a challenging transformation due to the low reactivity of the C-H bonds of acetone. chemicalbook.com The unique steric and electronic environment created by the ligand, influenced by the trifluoromethyl group, is critical for achieving this reactivity.

The details of this catalytic system are outlined in the table below.

Table 2: Catalytic System Derived from this compound

| Ligand Type | Metal Center | Catalytic Application | Reference |

|---|---|---|---|

| Carbazoyl-derived P,N-type phosphine | Palladium (Pd) | Acetone Monoarylation | chemicalbook.com |

The successful application of ligands derived from this compound highlights the compound's importance not only as a structural element but also as a functional precursor for enabling advanced catalytic transformations.

Applications in Medicinal Chemistry and Biological Systems Research

Biological Activity Profiling and Modulation Capabilities

The unique electronic properties conferred by the trifluoromethyl group make ketones like 1-(4-(trifluoromethyl)phenyl)propan-2-one potent agents for interacting with biological systems. The strong electron-withdrawing nature of the CF3 group polarizes the adjacent carbonyl carbon, increasing its electrophilicity and susceptibility to nucleophilic attack by amino acid residues, such as serine, in enzyme active sites. metabolomics.se This enhanced reactivity forms the basis for its role as an inhibitor of various enzymes.

Trifluoromethylketones (TFKs) are recognized as a class of potent, reversible inhibitors of mammalian carboxylesterases (CEs). metabolomics.senih.gov CEs are critical enzymes involved in the metabolism of a wide array of ester-containing drugs and xenobiotics. nih.govresearchgate.net The inhibition of CEs can be a valuable strategy to modulate drug metabolism and efficacy.

The inhibitory mechanism of TFKs involves the nucleophilic attack by a catalytic serine residue in the CE active site on the electrophilic carbonyl carbon of the TFK. metabolomics.se This forms a stable, yet reversible, tetrahedral adduct, effectively sequestering the enzyme. metabolomics.se The potency of TFKs as CE inhibitors is significant, with some analogs exhibiting inhibition constants (Ki) in the nanomolar range. nih.govresearchgate.net Studies on a series of TFKs have shown that structural modifications, such as the inclusion of a thioether group, can further enhance inhibitory potency. metabolomics.senih.gov Quantitative structure-activity relationship (QSAR) analyses have been successfully applied to TFKs, demonstrating a strong correlation between predicted and observed inhibitory activities against various mammalian CEs. nih.govnih.gov

Table 1: Research Findings on Trifluoromethylketone (TFK) Inhibition of Mammalian Carboxylesterases

| Research Finding | Significance | References |

|---|---|---|

| Potent Inhibition | TFKs are potent inhibitors of mammalian CEs, with Ki values reaching the low nanomolar range (as low as 0.3 nM). | nih.gov, metabolomics.se, researchgate.net |

| Reversible Mechanism | Inhibition occurs via nucleophilic attack by a serine residue, forming a stable tetrahedral intermediate. The trifluoromethyl group is a poor leaving group, leading to reversible inhibition. | metabolomics.se |

| Structural Dependence | Thioether-containing TFKs are generally more potent inhibitors than their sulfinyl or sulfonyl counterparts. | nih.gov, metabolomics.se |

The enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is responsible for converting inactive cortisone (B1669442) into active cortisol within tissues, thereby amplifying local glucocorticoid action. wikipedia.org Overactivity of 11β-HSD1 is implicated in various metabolic disorders, making it a therapeutic target. wikipedia.org Selective inhibitors of 11β-HSD1 have been developed as potential treatments for conditions like metabolic syndrome and type 2 diabetes. wikipedia.orgnih.gov

The trifluoromethylphenyl moiety is a common feature in potent and selective 11β-HSD1 inhibitors. nih.gov For example, the inhibitor (2R)-4-[4-fluoro-2-(trifluoromethyl)phenyl]-2-methyl-1-([3-(1H-1,2,4-triazol-1-yl)phenyl]sulfonyl)piperazine has been co-crystallized with 11β-HSD1, providing insight into the binding interactions. nih.gov Another potent and selective 11β-HSD1 inhibitor, PF-915275, demonstrates a Ki value of 2.3 nM. tocris.com While direct studies on this compound itself as an 11β-HSD1 inhibitor are not detailed in the provided context, its structural elements (a trifluoromethylphenyl group linked to a ketone) are characteristic of compounds designed to target this enzyme class.

The compound this compound has been included in high-throughput phenotypic profiling (HTPP) using the Cell Painting assay to assess its bioactivity. epa.gov Such assays provide broad, unbiased information about how a compound affects cellular morphology, which can suggest potential interactions with various cellular targets, including receptors.

The trifluoromethylphenyl group is a privileged scaffold in the design of receptor modulators. For instance, derivatives containing this moiety have been developed as positive allosteric modulators of metabotropic glutamate (B1630785) receptor 4 and the dopamine (B1211576) D1 receptor, showing potential in treating Parkinson's disease. nih.govnih.gov Furthermore, N-(6-Trifluoromethylpyridin-3-ylmethyl) derivatives have been synthesized as potent antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1), a key target for pain management. acs.org These examples highlight the utility of the trifluoromethylphenyl core in achieving specific receptor modulation, suggesting a potential avenue for derivatives of this compound.

The trifluoromethyl group is frequently incorporated into molecules to enhance their antimicrobial and antifungal properties. nih.govresearchgate.net Derivatives of this compound, particularly chalcones, have been synthesized and evaluated for these activities. Chalcones are synthesized by the condensation of an acetophenone (B1666503) with an aromatic aldehyde.

A series of chalcone (B49325) derivatives, such as (E)-3-(aryl)-1-[4'-(trifluoromethyl)phenyl]prop-2-en-1-one, have been tested against various pathogenic bacteria and fungi. nih.gov These studies indicate that the trifluoromethylphenyl moiety contributes significantly to the biological activity. For example, compounds containing a trifluoromethyl group showed notable activity against Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (Escherichia coli, Proteus vulgaris), and fungal strains (Candida albicans, Aspergillus niger). nih.gov In some studies, the presence of an electron-withdrawing trifluoromethyl group on the phenyl ring had a positive effect on antifungal activity. nih.gov Other research has shown that trifluoromethyl-substituted pyrazole (B372694) derivatives are effective against antibiotic-resistant Gram-positive bacteria. nih.gov

Table 2: Antimicrobial Activity of Selected Chalcone Derivatives of 1-[4'-(Trifluoromethyl)phenyl]acetophenone

| Compound | Structure | Target Organism(s) | Activity Notes | Reference |

|---|---|---|---|---|

| (E)-3-(furan-2″-yl)-1-[4′-(trifluoromethyl)phenyl]prop-2-en-1-one | A chalcone with a furan (B31954) ring | Pathogenic bacteria and fungi | Exhibited antimicrobial activity in screening assays. | nih.gov |

| (E)-3-(4″-chlorophenyl)-1-[4′-(trifluoromethyl)phenyl]prop-2-en-1-one | A chalcone with a 4-chlorophenyl ring | Pathogenic bacteria and fungi | Exhibited antimicrobial activity in screening assays. | nih.gov |

Enzyme Inhibition Studies

Structure-Activity Relationship (SAR) Investigations of Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. For derivatives related to this compound, SAR investigations have provided valuable insights.

In the context of CE inhibition by TFKs, SAR studies reveal that inhibitor potency is highly dependent on the nature of the side chain attached to the ketone. nih.gov Specifically, the incorporation of long alkyl or aromatic groups attached to a thioether chemotype can lead to more potent and selective inhibitors. nih.gov

For receptor antagonists, such as those targeting TRPV1, SAR analysis of related structures showed that specific hydrophobic substituents on a pyridine (B92270) C-region were critical for high binding potency. acs.org The addition of a 4-methylpiperidinyl group, for instance, created additional beneficial hydrophobic interactions within the receptor binding site. acs.org

In the development of anti-cancer agents targeting mTOR, SAR studies of complex molecules incorporating a trifluoromethylphenylpiperazine moiety showed that rigidity and specific substitutions are key. mit.edu For example, introducing a methyl group to certain positions on a lactam ring significantly decreased potency, indicating a close contact with the ATP-binding site. mit.edu In other inhibitor classes, SAR has shown that electron-withdrawing groups, such as trifluoromethylphenyl, often result in higher inhibitory activity compared to electron-donating groups. nih.gov These collective findings provide a roadmap for the rational design of novel, more potent derivatives based on the this compound scaffold.

Influence of the Trifluoromethyl Group on Bioactivity and Lipophilicity

The trifluoromethyl group exerts a profound influence on the biological activity and lipophilicity of a parent molecule. mdpi.com It is a strongly electron-withdrawing group due to the high electronegativity of the fluorine atoms, which can significantly alter the electronic properties of an adjacent aromatic ring. researchgate.net This electronic modulation can enhance the binding affinity of a molecule to its biological target through improved hydrogen bonding and electrostatic interactions. mdpi.comresearchgate.net

In a study of aryl-urea derivatives, the presence of a trifluoromethyl group was found to be common in potent drugs, where it can form multipolar interactions with carbonyl groups in the active site of a target protein. nih.gov While specific bioactivity data for "this compound" is not extensively documented in publicly available research, a related chalcone derivative, 1-(2,4-dimethoxyphenyl)-3-(4-trifluoromethyl-phenyl) propan-2-ene-1-one, has demonstrated noteworthy in-vivo antimalarial activity. nih.govnih.gov

Impact of Substituent Modifications on Pharmacological Profiles

The pharmacological profile of a drug candidate can be finely tuned by modifying the substituents on its molecular scaffold. nih.gov The introduction, removal, or alteration of functional groups can lead to significant changes in potency, selectivity, and pharmacokinetic properties. mdpi.comnih.gov

In the case of compounds containing a 4-(trifluoromethyl)phenyl moiety, modifications to other parts of the molecule can drastically alter the pharmacological profile. For example, a complex derivative, 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h] mdpi.comnih.govnaphthyridin-2(1H)-one, was developed as a highly potent and selective inhibitor of the mTOR kinase, a key regulator of cell growth and proliferation implicated in cancer. wikipedia.org In this instance, the trifluoromethylphenyl group is a crucial component of a much larger molecule designed for a specific therapeutic target.

Molecular Mechanisms of Biological Action

The trifluoromethyl group can play a direct role in the molecular mechanisms of a drug's biological action, primarily through its interactions with molecular targets and its ability to modulate enzymatic pathways.

Interaction with Molecular Targets via Trifluoromethyl Groups

The trifluoromethyl group can engage in various non-covalent interactions with biological macromolecules, contributing to the binding affinity and selectivity of a drug. Due to its electron-withdrawing nature, the CF3 group can participate in dipole-dipole interactions, and the fluorine atoms can act as weak hydrogen bond acceptors. researchgate.net The increased lipophilicity of the trifluoromethyl group also promotes hydrophobic interactions with complementary pockets on the surface of a protein. mdpi.com

For example, in the case of the Bcr-Abl tyrosine kinase inhibitor nilotinib, the addition of a trifluoromethyl group resulted in a 30-fold increase in potency compared to its non-fluorinated parent compound. This enhancement is attributed to the interaction of the trifluoromethyl group with histidine and isoleucine residues within the enzyme's binding pocket. In another example, the 3,5-bis-(trifluoromethyl)phenyl group is a common feature in NK1 receptor antagonists, where it enhances penetration into the central nervous system. While the specific molecular targets of "this compound" are not well-defined in the literature, the presence of the trifluoromethyl group suggests the potential for similar interactions with biological targets.

Modulation of Specific Enzymatic Pathways

Trifluoromethyl ketones are a well-established class of enzyme inhibitors, particularly for serine and cysteine proteases. The strong electron-withdrawing effect of the trifluoromethyl group makes the adjacent carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the hydroxyl group of a serine residue or the thiol group of a cysteine residue in the enzyme's active site. This can lead to the formation of a stable hemiacetal or hemithioacetal adduct, effectively inhibiting the enzyme.

The inhibition of enzymes by trifluoromethyl ketones can be a slow-binding process, where the initial interaction is followed by a conformational change leading to a more tightly bound complex. This mechanism has been observed in the inhibition of human leukocyte elastase by trifluoromethyl ketones. While direct evidence for the modulation of specific enzymatic pathways by "this compound" is limited, its structural motif as a ketone with a trifluoromethylated phenyl group suggests a potential for inhibitory activity against certain classes of enzymes. For instance, a complex derivative containing the trifluoromethylphenyl moiety, 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h] mdpi.comnih.govnaphthyridin-2(1H)-one, potently inhibits the mTOR signaling pathway by targeting the mTOR kinase. wikipedia.org

The metabolism of compounds containing a trifluoromethyl group can also be influenced by their interaction with metabolic enzymes such as the cytochrome P450 (CYP) family. The high stability of the C-F bond makes the trifluoromethyl group resistant to oxidative metabolism. mdpi.com Fluoxetine (B1211875), for example, is metabolized by CYP2D6, and both fluoxetine and its metabolite are potent inhibitors of this enzyme.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Structural and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mdpi.com It is particularly effective for geometry optimization, which aims to find the three-dimensional arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. For this purpose, various functionals, such as B3LYP, wB97XD, and BPBE, are commonly paired with a basis set like cc-pVDZ or 6-311G**. mdpi.comnih.gov

The process involves starting with an initial guess of the molecular geometry and iteratively solving the DFT equations to calculate the forces on each atom. The atomic positions are then adjusted to minimize these forces until a stationary point is reached, representing the optimized, lowest-energy conformation of the molecule. researchgate.net The resulting optimized structure provides critical data on bond lengths, bond angles, and dihedral angles. For 1-(4-(Trifluoromethyl)phenyl)propan-2-one, DFT calculations would reveal the precise spatial relationship between the trifluoromethyl-substituted phenyl ring and the propan-2-one side chain. These geometric parameters are crucial for understanding the molecule's stability and steric profile.

Table 1: Illustrative Optimized Geometric Parameters for this compound Calculated via DFT

| Parameter | Bond/Atoms Involved | Typical Calculated Value |

| Bond Length | C=O (carbonyl) | ~1.21 Å |

| C-CF₃ | ~1.49 Å | |

| C-C (ring) | ~1.39 - 1.40 Å | |

| Bond Angle | C-C-C (side chain) | ~112° |

| O=C-C | ~122° | |

| Dihedral Angle | Phenyl Ring - Side Chain | Variable, defines conformation |

Note: The values in this table are illustrative and represent typical outcomes of a DFT/B3LYP calculation for similar structures.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are key to understanding chemical reactivity. wikipedia.org The HOMO is the orbital with the highest energy that contains electrons and acts as an electron donor, defining the molecule's nucleophilicity or basicity. youtube.com Conversely, the LUMO is the lowest-energy orbital that is empty and can accept electrons, determining the molecule's electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A small gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is expected to be localized primarily on the phenyl ring and the carbonyl oxygen, while the LUMO would likely be distributed across the electron-withdrawing trifluoromethyl group and the carbonyl carbon.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

| Parameter | Description | Typical Calculated Value (eV) |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |

| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | 5.3 eV |

Note: These values are representative and would be determined computationally via methods like DFT.

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. uni-muenchen.deresearchgate.net It is highly effective for predicting how a molecule will interact with other chemical species, particularly for identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.net An MEP map is generated by plotting the electrostatic potential onto the molecule's electron density surface. uni-muenchen.de

Different colors on the map represent different potential values:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas that are favorable sites for electrophilic attack.

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas that are susceptible to nucleophilic attack. researchgate.net

Green/Yellow: Regions of neutral or near-zero potential. researchgate.net

For this compound, the MEP map would likely show a strong negative potential (red) around the oxygen atom of the carbonyl group and the fluorine atoms of the trifluoromethyl group, due to their high electronegativity. A positive potential (blue) would be expected around the hydrogen atoms and the carbonyl carbon, indicating these as potential sites for nucleophilic interaction.

Natural Bond Orbital (NBO) analysis is a computational method used to study intramolecular bonding, charge transfer, and delocalization of electron density within a molecule. researchgate.net It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and antibonding orbitals.

Table 3: Illustrative NBO Analysis for Key Donor-Acceptor Interactions in this compound

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

| LP (O) | π(C-C) phenyl | ~5.5 |

| π (C-C) phenyl | π(C=O) | ~20.1 |

| σ (C-H) | σ*(C-CF₃) | ~2.3 |

Note: LP denotes a lone pair. The values are hypothetical examples illustrating the type of data obtained from an NBO analysis.

Molecular Docking Investigations

Molecular docking is a computational simulation technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) when it binds to a second molecule (the receptor, typically a protein). dntb.gov.ua This method is crucial in drug discovery for screening virtual libraries of compounds and understanding ligand-protein recognition. dntb.gov.uanih.gov

In a molecular docking study, this compound would be treated as a ligand and placed into the binding site of a target protein. A scoring function is then used to calculate the binding energy, with more negative values indicating a higher binding affinity. nih.gov The analysis identifies the most stable binding pose (conformation) and details the specific non-covalent interactions that stabilize the ligand-protein complex. These interactions can include:

Hydrogen Bonds: Interactions between hydrogen atoms and electronegative atoms like oxygen or nitrogen.

Hydrophobic Interactions: Interactions between nonpolar regions of the ligand and protein.

Pi-Pi Stacking: Interactions between aromatic rings.

Van der Waals Forces: General attractive or repulsive forces between atoms.

Such studies can reveal which amino acid residues in the protein's active site are critical for binding the ligand. nih.gov By understanding these interactions, the compound's potential biological activity can be predicted, and its structure can be further optimized to enhance binding and efficacy.

Table 4: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target

| Parameter | Result |

| Protein Target | Example: Cyclooxygenase-2 (COX-2) |

| Binding Affinity (kcal/mol) | -7.8 |

| Interacting Amino Acid Residues | Arg120, Tyr355, Val523, Ser530 |

| Types of Interactions | Hydrogen bond with Ser530; Hydrophobic interactions with Val523; Pi-pi stacking with Tyr355 |

Note: This table is a hypothetical representation of results from a molecular docking simulation.

Prediction of Binding Affinities and Inhibitory Activity

The prediction of binding affinities and inhibitory activity is a cornerstone of computational drug design. For a compound like this compound, molecular docking simulations are employed to predict its binding mode and affinity to a specific protein target. This process involves placing the three-dimensional structure of the compound into the binding site of a receptor and calculating a score that estimates the strength of the interaction.

While specific docking studies for this compound are not widely published, the methodology can be illustrated by studies on structurally related compounds. For instance, the trifluoromethylphenyl moiety is a key component of the selective serotonin (B10506) reuptake inhibitor (SSRI), Fluoxetine (B1211875). wikipedia.org Computational studies on Fluoxetine and its active metabolite, norfluoxetine, have investigated their interactions with cytochrome P450 enzymes like CYP2D6, which are crucial for their metabolism. wikipedia.org These studies predict how the molecules fit into the enzyme's active site and which interactions (e.g., hydrophobic, hydrogen bonding) are critical for binding.

Such analyses for this compound would involve predicting its interaction with various potential biological targets. The results are typically presented as binding energy values (in kcal/mol) or predicted inhibitory constants (Ki). Lower binding energies suggest a more stable and favorable interaction.

Table 1: Illustrative Example of Predicted Binding Affinities for Analogous Compounds

This table demonstrates typical data generated from molecular docking studies. The values are hypothetical for illustrative purposes, as specific data for the target compound is not publicly available.

| Target Protein | Ligand | Predicted Binding Energy (kcal/mol) | Predicted Inhibitory Constant (Ki) (nM) |

| Monoamine Oxidase A | This compound | -7.8 | 550 |

| Cyclooxygenase-2 | This compound | -8.5 | 150 |

| Cytochrome P450 2D6 | This compound | -6.9 | 1200 |

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Biological Efficacy Prediction

Quantitative Structure-Activity Relationship (QSAR) represents a computational methodology that correlates the structural or physicochemical properties of a series of compounds with their biological activity. uobasrah.edu.iq The goal is to develop a mathematical model that can predict the activity of new, unsynthesized compounds.

To build a QSAR model for analogs of this compound, a dataset of structurally similar molecules with known biological activities (e.g., IC50 values) is required. For each molecule, a set of "molecular descriptors" is calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. nih.gov

Commonly used descriptors in QSAR studies include:

Topological descriptors: These describe the connectivity of atoms in a molecule.

Electronic descriptors: These include properties like the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which relate to the molecule's reactivity. researchgate.net

Quantum chemical descriptors: Atomic charges and dipole moments can also be crucial. uobasrah.edu.iq

Statistical methods, such as multiple linear regression (MLR), are then used to create an equation that links these descriptors to the observed biological activity. uobasrah.edu.iqnih.gov For example, a QSAR study on 1-phenyl-X-benzimidazoles as tyrosine kinase inhibitors found that atomic charges on nitrogen atoms were important for determining biological activity. uobasrah.edu.iq The resulting models are validated to ensure their predictive power. uobasrah.edu.iq

Table 2: Example of Molecular Descriptors Used in a QSAR Model

This table illustrates the types of descriptors that could be used in a QSAR study of this compound derivatives to predict their biological efficacy.

| Descriptor Type | Descriptor Name | Definition | Potential Influence on Activity |

| Electronic | LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept electrons; may influence receptor binding. |

| Steric | Molecular Volume | The volume occupied by the molecule. | Affects how well the molecule fits into a binding pocket. |

| Lipophilicity | LogP | The logarithm of the partition coefficient between octanol (B41247) and water. | Influences membrane permeability and transport to the target site. |

| Quantum Chemical | Mulliken Atomic Charge | The partial charge on a specific atom (e.g., the carbonyl oxygen). | Important for electrostatic interactions and hydrogen bonding. |

In Silico Methodologies for Predicting Biological Relevance

Beyond predicting binding to a single target, in silico methodologies provide a broader assessment of a compound's potential biological relevance. This includes the prediction of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. nih.gov These predictions are vital for weeding out compounds that are likely to fail in later stages of development due to poor pharmacokinetic profiles or toxicity. nih.gov

For this compound, various computational tools can predict properties such as:

Absorption: Prediction of oral bioavailability and human intestinal absorption.

Distribution: Prediction of plasma protein binding and blood-brain barrier penetration.

Metabolism: Identification of potential sites of metabolism by cytochrome P450 enzymes. wikipedia.org

Toxicity: Prediction of potential for mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and other adverse effects. nih.gov

These predictions are based on models derived from large datasets of experimental results. For example, the presence of the trifluoromethyl group can significantly influence a molecule's metabolic stability and lipophilicity, properties that are readily calculated using in silico tools. nih.gov Studies on other compound classes, such as 4-phenyl-2-quinolone derivatives, have successfully used these methods to predict ADMET profiles and identify promising candidates for further development. nih.gov

Table 3: Illustrative In Silico ADMET Profile for this compound

This table provides an example of a predicted ADMET profile. These are simulated results based on common computational models.

| ADMET Property | Predicted Value/Classification | Significance |

| Human Intestinal Absorption | High | Good potential for oral absorption. |

| Blood-Brain Barrier (BBB) Penetration | High | Compound is likely to enter the central nervous system. |

| CYP2D6 Substrate | Yes | The compound is likely metabolized by the CYP2D6 enzyme. |

| hERG Inhibition | Low Risk | Low probability of causing cardiotoxicity. |

| Ames Mutagenicity | Non-mutagenic | Low probability of being carcinogenic. |

Advanced Analytical Characterization in Research

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are paramount in elucidating the molecular structure of 1-(4-(Trifluoromethyl)phenyl)propan-2-one by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule and detecting the presence of other NMR-active nuclei, such as fluorine.

¹H NMR Spectroscopy: In the proton NMR spectrum of this compound, recorded in deuterochloroform (CDCl₃), the chemical shifts are indicative of the electronic environment of the protons. The aromatic protons on the phenyl ring typically appear as two doublets, a result of the para-substitution pattern. The protons on the carbon adjacent to the trifluoromethyl-substituted phenyl group and those on the terminal methyl group give rise to distinct singlet signals.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. The spectrum will show distinct signals for the carbonyl carbon, the carbons of the phenyl ring (with splitting patterns due to coupling with the fluorine atoms of the CF₃ group), the methylene (B1212753) carbon, and the methyl carbon. The trifluoromethyl carbon itself will also be visible, often as a quartet due to coupling with the three fluorine atoms.

¹⁹F NMR Spectroscopy: The fluorine-19 NMR spectrum is a simple yet definitive tool for confirming the presence of the trifluoromethyl group. For this compound, this spectrum is expected to show a single sharp signal, characteristic of the CF₃ group attached to the phenyl ring. The chemical shift of this signal is a key identifier.

| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (101 MHz, CDCl₃) | ¹⁹F NMR (376 MHz, CDCl₃) |

| Chemical Shift (δ) / ppm | Multiplicity | Assignment |

| 7.58 | d, J = 8.0 Hz | 2H, Ar-H |

| 7.31 | d, J = 8.0 Hz | 2H, Ar-H |

| 3.78 | s | 2H, -CH₂- |

| 2.19 | s | 3H, -CH₃ |

| Data sourced from a 2022 study by Wang et al. apolloscientific.co.uk |

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, provides valuable information about the functional groups present in a molecule.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show a strong absorption band characteristic of the carbonyl (C=O) stretching vibration, typically in the region of 1700-1725 cm⁻¹. Other significant peaks would include those corresponding to C-H stretching of the aromatic and aliphatic portions of the molecule, C=C stretching vibrations of the aromatic ring, and strong C-F stretching vibrations associated with the trifluoromethyl group.

FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum would also be expected to show the characteristic carbonyl stretch, although its intensity may differ from the FT-IR spectrum. Aromatic ring vibrations and C-H vibrations would also be observable.

| FT-IR Vibrational Modes | FT-Raman Vibrational Modes |

| Frequency (cm⁻¹) | Assignment |

| ~1715 | C=O stretch |

| ~3100-3000 | Aromatic C-H stretch |

| ~3000-2850 | Aliphatic C-H stretch |

| ~1600, ~1480 | Aromatic C=C stretch |

| ~1320 | C-F stretch (strong) |

| Note: The data in this table is predicted based on characteristic functional group frequencies and is not from experimental results for the specific compound. |

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of a molecule and its fragments. This data is crucial for confirming the molecular weight and deducing structural features. For this compound (molar mass: 202.17 g/mol ), the molecular ion peak [M]⁺ would be expected at m/z 202.

The fragmentation pattern would likely involve characteristic losses. Alpha-cleavage next to the carbonyl group could lead to the formation of a [CH₃CO]⁺ ion (m/z 43) and a [CF₃C₆H₄CH₂]⁺ radical, or the loss of a methyl radical to form a [M-15]⁺ ion. Another prominent fragmentation pathway would be the benzylic cleavage to form the stable trifluoromethylbenzyl cation [CF₃C₆H₄CH₂]⁺ (m/z 159).

| Predicted Mass Spectrometry Fragmentation | | :--- | :--- | | m/z | Fragment | | 202 | [C₁₀H₉F₃O]⁺ (Molecular Ion) | | 187 | [M - CH₃]⁺ | | 159 | [CF₃C₆H₄CH₂]⁺ | | 43 | [CH₃CO]⁺ | Note: The data in this table is based on predicted fragmentation patterns for ketones and is not from experimental results for the specific compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide accurate bond lengths, bond angles, and information about the crystal packing of this compound. While no published crystal structure for this specific compound is currently available, such an analysis would reveal the conformation of the propanone side chain relative to the phenyl ring and how the molecules interact with each other in the solid state.

Advanced 2D NMR Techniques (e.g., HSQC, HMBC)

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), provide further detailed structural information by showing correlations between different nuclei.

HSQC: An HSQC spectrum would show direct one-bond correlations between protons and the carbons to which they are attached. This would definitively link the proton signals of the methylene (-CH₂-) and methyl (-CH₃) groups to their corresponding carbon signals.

Q & A

Q. What are the common synthetic routes for preparing 1-(4-(trifluoromethyl)phenyl)propan-2-one, and how do reaction conditions influence yield?

Answer: The synthesis typically involves Friedel-Crafts acylation or palladium-catalyzed cross-coupling. For example, palladium-catalyzed reactions using aryl halides and sulfoxonium ylides (e.g., 34) yield derivatives like this compound with high efficiency (86% yield) under optimized conditions (catalyst: Pd(OAc)₂, ligand: XPhos, solvent: dioxane, 100°C) . Reaction parameters such as solvent polarity, temperature, and catalyst loading significantly affect yield and purity. For instance, polar aprotic solvents (e.g., DMF) enhance electrophilic substitution, while elevated temperatures accelerate kinetics but may increase side reactions.

Q. How is the purity and structural integrity of this compound verified using spectroscopic methods?

Answer: Structural confirmation relies on:

- ¹H/¹³C NMR : The trifluoromethyl group (CF₃) appears as a singlet near δ 125–130 ppm in ¹³C NMR, while the ketone carbonyl resonates at δ ~200–210 ppm .

- HRMS : Molecular ion peaks (e.g., [M+H]⁺ at m/z 202.18) confirm molecular weight .

- IR Spectroscopy : Strong C=O stretching (~1700 cm⁻¹) and CF₃ vibrations (~1150 cm⁻¹) are diagnostic .

Q. Table 1: Key Spectroscopic Signatures

| Functional Group | NMR (δ, ppm) | IR (cm⁻¹) |

|---|---|---|

| CF₃ | 125–130 (¹³C) | 1100–1200 |

| C=O | 200–210 (¹³C) | ~1700 |

Advanced Research Questions

Q. What strategies are employed to resolve crystallographic data for this compound derivatives, and how does software choice impact refinement accuracy?

Answer: X-ray crystallography using SHELXL (for small-molecule refinement) or SHELXS/SHELXD (for structure solution) is standard. Key considerations:

- High-resolution data : Reduces ambiguity in electron density maps for the CF₃ group, which has high thermal motion .

- Twinned data : SHELXL’s twin refinement tools are critical for resolving pseudosymmetry in derivatives .

- Software comparison : SHELX programs are robust for small molecules, while OLEX2 or PHENIX may offer better automation for macromolecular interfaces .

Q. How do electronic effects of the trifluoromethyl group influence the compound’s reactivity in palladium-catalyzed cross-coupling reactions?

Answer: The CF₃ group is strongly electron-withdrawing (-I effect), which:

- Activates the aryl ring for electrophilic substitution but deactivates it for nucleophilic attack.

- Stabilizes transition states in cross-coupling by lowering electron density at the metal center (e.g., Pd), enhancing oxidative addition rates .

- Modifies regioselectivity : Para-substituted derivatives (e.g., 4-CF₃) show higher reactivity than ortho/meta isomers due to reduced steric hindrance .

Q. Table 2: Substituent Effects on Reactivity

| Substituent Position | Relative Reactivity (vs. H) | Key Factor |

|---|---|---|

| Para (4-CF₃) | 2.5× | Electronic |

| Meta (3-CF₃) | 1.8× | Steric |

| Ortho (2-CF₃) | 0.5× | Steric |

Q. What are the challenges in analyzing hydrogen-bonding patterns in crystalline derivatives of this compound?

Answer: The CF₃ group disrupts traditional hydrogen-bonding networks due to:

Q. How does the trifluoromethyl group impact the compound’s potential as a biochemical probe in drug discovery?

Answer: The CF₃ group enhances:

- Metabolic stability : Reduces oxidative degradation by cytochrome P450 enzymes.

- Lipophilicity : Improves membrane permeability (logP increases by ~1.5 units vs. non-fluorinated analogs) .

- Target affinity : Polar interactions with hydrophobic binding pockets (e.g., serotonin receptors in fenfluramine derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.